molecular formula C11H12O4 B14781361 (3-(Carboxy(hydroxy)methyl)phenyl)propanal

(3-(Carboxy(hydroxy)methyl)phenyl)propanal

Katalognummer: B14781361
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: XQNBMBREXNBZIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Carboxy(hydroxy)methyl)phenyl)propanal is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of a carboxy(hydroxy)methyl group attached to a phenyl ring, which is further connected to a propanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with a suitable reagent to introduce the carboxy group. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Carboxy(hydroxy)methyl)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3-(Carboxy(hydroxy)methyl)phenyl)propanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of functional groups, such as the aldehyde and carboxy(hydroxy)methyl groups, plays a crucial role in its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-(Carboxy(hydroxy)methyl)phenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    (3-(Carboxy(hydroxy)methyl)phenyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.

    (3-(Carboxy(hydroxy)methyl)phenyl)methanol: Features a methanol group instead of a propanal group.

Uniqueness

(3-(Carboxy(hydroxy)methyl)phenyl)propanal is unique due to the presence of both the carboxy(hydroxy)methyl and propanal groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-hydroxy-2-[3-(3-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H12O4/c12-6-2-4-8-3-1-5-9(7-8)10(13)11(14)15/h1,3,5-7,10,13H,2,4H2,(H,14,15)

InChI-Schlüssel

XQNBMBREXNBZIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(C(=O)O)O)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.